molecular formula C12H8Cl2N2O2 B13831047 E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

Cat. No.: B13831047
M. Wt: 283.11 g/mol
InChI Key: SPFLLWCIVGKSDL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves several steps. The synthetic routes typically include the nitration of a quinoline derivative followed by chlorination and methylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Scientific Research Applications

E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study the reactivity and mechanisms of quinoline derivatives.

    Biology: The compound is utilized in proteomics research to investigate protein interactions and functions.

    Medicine: Although not intended for therapeutic use, it can be used in preclinical studies to explore potential pharmacological activities.

    Industry: The compound may be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modify proteins, enzymes, or other biomolecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2,7-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-10(13)3-2-8-6-9(4-5-16(17)18)12(14)15-11(7)8/h2-6H,1H3/b5-4+

InChI Key

SPFLLWCIVGKSDL-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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